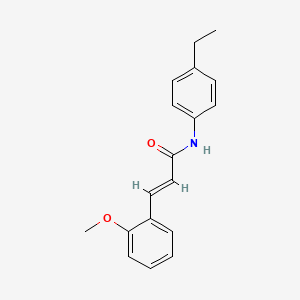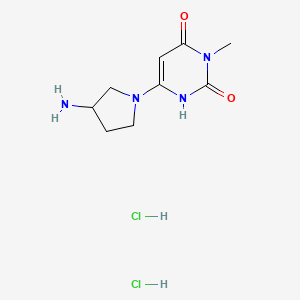
6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The compound is likely to possess interesting chemical and biological properties due to the presence of the aminopyrrolidinyl group attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a microwave-induced cyclocondensation reaction of aminopyrimidine with pyruvic acid in the presence of cerium ammonium nitrate (CAN) as a catalyst can yield a related compound with a 60% yield . Another method involves a one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst, leading to new substituted pyrimidoquinoline diones . These methods highlight the versatility of pyrimidine chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For example, the crystal structure of a related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was determined through X-ray analysis, which is a common technique for elucidating the three-dimensional arrangement of atoms within a crystal . Such structural analyses are crucial for understanding the interactions that these molecules can engage in, including hydrogen bonding and halogen interactions, as seen in cocrystals of 6-chlorouracil derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nitrosation, methylation, and condensation reactions. The nitrosation of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, for example, involves the addition of sodium nitrite and hydrochloric acid . These reactions can significantly alter the physical and chemical properties of the compound, leading to the formation of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a diethylaminomethyl group to 6-methylpyrimidine-2,4(1H,3H)-dione results in a compound with significant anti-inflammatory activity . The presence of solvent molecules in the crystal structures of cocrystals can also affect the stability and solubility of these compounds . Understanding these properties is essential for the development of new drugs and materials based on pyrimidine chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative synthesis methods and structural analyses of related pyrimidine derivatives, indicating the chemical versatility and structural adaptability of these compounds. For instance, studies have shown the synthesis of novel dispiropyrrolidines and their antibacterial activity evaluation, highlighting the impact of molecular topology, shape, charge distribution, and hydrophobic nature on their biological activities (Karthikeyan et al., 2010). Another study presented the crystal structure of a closely related compound, offering insights into its molecular configuration and potential interaction mechanisms (Schwabenländer et al., 1998).
Biological Activities
The compound's analogs have been assessed for various biological activities, such as antibacterial, antifungal, and anti-inflammatory effects, demonstrating the potential for medical and pharmaceutical applications. A study on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives evaluated their anti-inflammatory and analgesic activity, revealing that some derivatives exhibited promising activities (Abu‐Hashem et al., 2011). Another research effort focused on the synthesis of pyrimidine derivatives via a three-component reaction in aqueous media, underscoring the importance of the reaction environment on product yield and characteristics (Shi et al., 2010).
Drug Discovery and Optical Applications
Further studies have explored the compound's utility in drug discovery, optical, and nonlinear optical (NLO) applications, highlighting its broad potential in scientific research. An experimental and computational study on pyrimidine-based bis-uracil derivatives emphasized their efficiency as candidates for optical, NLO, and drug discovery applications, indicating the compound's versatility across various scientific domains (Mohan et al., 2020).
Future Directions
properties
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;;/h4,6H,2-3,5,10H2,1H3,(H,11,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQNMJQQHNTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)
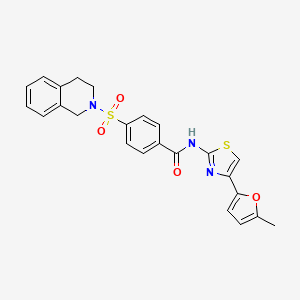
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)
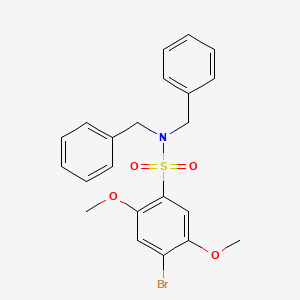
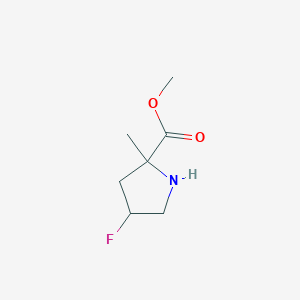
![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)
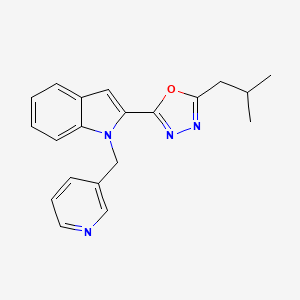
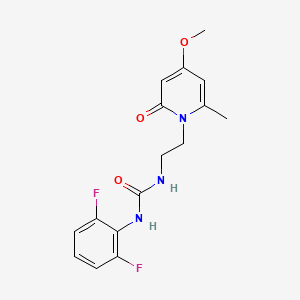
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
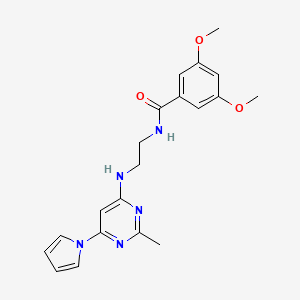
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
